molecular formula C9H16N2 B1587475 1-Hexylimidazole CAS No. 33529-01-0

1-Hexylimidazole

Cat. No.: B1587475
CAS No.: 33529-01-0
M. Wt: 152.24 g/mol
InChI Key: KGWVFQAPOGAVRF-UHFFFAOYSA-N
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Description

1-Hexylimidazole is an organic compound belonging to the imidazole family. It is characterized by a hexyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its molecular formula is C9H16N2, and it has a molecular weight of 152.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with hexyl halides under basic conditions. For instance, imidazole can be reacted with hexyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Hexylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

1-Hexylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexylimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the design of ionic liquids and in certain biological assays .

Properties

IUPAC Name

1-hexylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-7-11-8-6-10-9-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVFQAPOGAVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187175
Record name 1H-Imidazole, 1-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33529-01-0
Record name 1H-Imidazole, 1-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexylimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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